![molecular formula C36H20N4O4 B4708772 2,3-bis{4-[(4-nitrophenyl)ethynyl]phenyl}quinoxaline](/img/structure/B4708772.png)
2,3-bis{4-[(4-nitrophenyl)ethynyl]phenyl}quinoxaline
Overview
Description
2,3-bis{4-[(4-nitrophenyl)ethynyl]phenyl}quinoxaline, also known as BPEQ, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. BPEQ is a highly conjugated molecule with a rigid structure, which makes it suitable for use in different chemical and biological assays.
Mechanism of Action
The mechanism of action of 2,3-bis{4-[(4-nitrophenyl)ethynyl]phenyl}quinoxaline in biomedicine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis, a programmed cell death process, in cancer cells. However, the exact biochemical and physiological effects of this compound on cancer cells are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-bis{4-[(4-nitrophenyl)ethynyl]phenyl}quinoxaline in lab experiments is its high conjugation and rigidity, which makes it suitable for use in various assays. In addition, this compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of 2,3-bis{4-[(4-nitrophenyl)ethynyl]phenyl}quinoxaline. One potential direction is the development of this compound-based materials for use in optoelectronics and material science. Another potential direction is the further study of this compound's potential as an anticancer agent and its mechanism of action in cancer cells. Additionally, the use of this compound as a tool for studying protein-protein interactions in biomedicine is an area of potential future research.
Scientific Research Applications
2,3-bis{4-[(4-nitrophenyl)ethynyl]phenyl}quinoxaline has been extensively studied for its potential applications in various fields, including optoelectronics, material science, and biomedicine. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions and as a light-emitting material in organic light-emitting diodes (OLEDs). In material science, this compound has been used as a building block for the synthesis of novel polymers and as a template for the preparation of metal-organic frameworks (MOFs). In biomedicine, this compound has been studied for its potential as an anticancer agent and as a tool for studying protein-protein interactions.
properties
IUPAC Name |
2,3-bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N4O4/c41-39(42)31-21-13-27(14-22-31)7-5-25-9-17-29(18-10-25)35-36(38-34-4-2-1-3-33(34)37-35)30-19-11-26(12-20-30)6-8-28-15-23-32(24-16-28)40(43)44/h1-4,9-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBUDDWYTOMKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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